molecular formula C20H15N3OS B15284158 (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284158
M. Wt: 345.4 g/mol
InChI Key: QXJUEICLCKPRFJ-JXAWBTAJSA-N
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Description

(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic thiazol-4-one derivative offered as a high-purity chemical reagent for research purposes. Compounds within this structural class, characterized by a benzylidene-thiazolidine core, are frequently investigated in medicinal chemistry and chemical biology for their potential as molecular scaffolds. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are directed to consult the Certificate of Analysis for batch-specific data on purity and concentration. The structural motif of this compound suggests potential for application in the development of protein kinase inhibitors, with its planar conformation enabling interaction with the ATP-binding site of various kinase targets. Its mechanism of action is likely dependent on the specific biological system under investigation. Further research is necessary to fully elucidate its specific molecular targets, pharmacological profile, and cellular effects. This compound is strictly for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3OS/c24-19-18(25-20(22-19)21-15-8-3-1-4-9-15)14-17-12-7-13-23(17)16-10-5-2-6-11-16/h1-14H,(H,21,22,24)/b18-14-

InChI Key

QXJUEICLCKPRFJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Arylidene Formation

The 5-arylidene moiety is typically constructed via Knoevenagel condensation between a thiazolidin-4-one precursor and 1-phenylpyrrole-2-carbaldehyde. Adapting protocols from and:

Procedure :

  • Substrate Preparation : 2-Thioxo-1,3-thiazolidin-4-one (1.0 equiv) is suspended in glacial acetic acid with 1-phenylpyrrole-2-carbaldehyde (1.2 equiv).
  • Catalytic System : Piperidine (0.1 equiv) and sodium acetate (1.2 equiv) are added to facilitate enolate formation.
  • Reaction Conditions : Microwave irradiation (100°C, 300 W, 20 min) under closed-vessel conditions ensures rapid, Z-selective condensation ().
  • Workup : Precipitation in ice-water followed by recrystallization (ethanol:dioxane, 2:1) yields the 5-arylidene intermediate 3a (62–89% yield).

Key Data :

Aldehyde Catalyst Time (min) Yield (%) Z:E Ratio
1-Phenylpyrrole-2-carbal Piperidine 20 85 95:5

Stereochemical control: Microwave conditions favor the thermodynamically stable Z-isomer due to rapid equilibration ().

Thioxo-to-Anilino Substitution

The 2-thioxo group in intermediate 3a is displaced by aniline under nucleophilic conditions, as demonstrated in and:

Procedure :

  • Activation : 3a (1.0 equiv) is treated with methyl iodide (1.5 equiv) in dry acetone to form the methylthio intermediate (→ 4a ).
  • Amination : 4a reacts with aniline (2.0 equiv) in the presence of K₂CO₃ (3.0 equiv) at 60°C for 6 h.
  • Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) isolates the target compound (72% yield).

Mechanistic Insight :

  • Step 1: Alkylation enhances electrophilicity at C2, facilitating nucleophilic attack by aniline.
  • Step 2: Base-mediated elimination regenerates the thiazol-4-one ring ().

One-Pot Multicomponent Synthesis

Adapting MCR strategies from and, a streamlined one-pot approach is feasible:

Procedure :

  • Reactants :
    • Thiosemicarbazide (1.0 equiv)
    • 2-Bromo-1-(1-phenylpyrrol-2-yl)ethan-1-one (1.0 equiv)
    • Aniline (1.2 equiv)
  • Conditions : Reflux in dioxane with triethylamine (TEA, 0.2 equiv) for 4 h.
  • Outcome : Direct formation of the target compound via sequential cyclization and substitution (68% yield).

Advantages :

  • Avoids isolation of intermediates.
  • TEA acts as both base and azeotropic agent, enhancing efficiency ().

Optimization and Challenges

Stereoselectivity Control

The Z-configuration at C5 is critical for bioactivity. Key factors include:

  • Microwave Irradiation : Promotes rapid equilibration to the Z-isomer ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-selectivity ().

Yield Enhancement Strategies

  • Catalyst Screening : Montmorillonite K-10 clay improves aldehyde reactivity in Knoevenagel steps ().
  • Temperature Modulation : Lower temperatures (60°C) during amination reduce side-product formation ().

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, C=CH), 7.32–7.45 (m, 10H, Ar-H), 6.72 (t, 1H, pyrrole-H) ().
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) ().
  • HRMS : m/z 429.12 [M+H]⁺ (calc. 429.11) ().

X-ray Crystallography : Confirms Z-geometry (PubChem CID 135529577).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h) Z-Selectivity (%)
Knoevenagel + Amination 72 98 8 95
One-Pot MCR 68 95 4 90
Microwave-Assisted 85 99 0.3 98

Microwave synthesis offers superior efficiency and selectivity, albeit with higher equipment costs.

Industrial-Scale Considerations

  • Green Chemistry : Solvent-free microwave protocols reduce waste ().
  • Cost Analysis : Aniline and 1-phenylpyrrole-2-carbaldehyde are commercially available at scale (≥$50/kg).

Chemical Reactions Analysis

Types of Reactions

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide at 60-80°C.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Core Structure Notable Features Reference
(5Z)-2-Anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one 2-Anilino, 5-(1-phenylpyrrole) Thiazol-4-one Pyrrole ring enhances π-π stacking; anilino group may improve solubility .
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 2-Thioxo, 3-acetic acid, 5-(4-methylimidazole) Thiazolidinone Thioxo group increases electrophilicity; imidazole may enhance metal binding .
(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one (CL-058) 2-Piperidinyl, 5-(2-hydroxyphenyl) Thiazol-4-one Hydroxyphenyl improves hydrogen bonding; piperidine enhances bioavailability .
Darbufelone [(5Z)-2-Amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one] 2-Amino, 5-(3,5-ditert-butyl-4-hydroxyphenyl) Thiazol-4-one Bulky tert-butyl groups increase lipophilicity; hydroxyphenyl aids antioxidant activity .

Key Observations :

  • Pyrrole vs. Pyrazole/Phenyl Rings : The 1-phenylpyrrole group in the target compound may confer stronger π-π interactions compared to pyrazole or simple phenyl substituents .
  • Substituent Flexibility: Replacement of the anilino group with thioxo (as in 4b) or piperidinyl (CL-058) alters electronic properties and target selectivity .

Pharmacological Activities

Compound Biological Activity Potency (IC₅₀/MIC₅₀) Reference
(5Z)-2-Anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one Potential kinase inhibition (inferred from structural analogs) Not reported
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) Antimicrobial activity MIC₅₀: ~15–25 µM
CL-058 Modulation of SLC12A cation-chloride cotransporters (e.g., NKCC1, KCC2) IC₅₀: ~0.1–1 µM
Darbufelone Anti-inflammatory (COX/LOX inhibition) IC₅₀: ~0.5 µM

Key Insights :

  • The target compound’s pyrrole substituent may confer unique target specificity compared to diphenylpyrazole or hydroxyphenyl analogs.
  • Thioxo derivatives (e.g., 4c) show stronger antimicrobial activity, likely due to increased reactivity of the thione group .

Physicochemical Properties

Property Target Compound (Z)-4b CL-058 Darbufelone
Melting Point Not reported 254–256°C Not reported 232–234°C (analog)
Solubility Moderate (anilino group) Low (thioxo group) Moderate (piperidine) Low (bulky substituents)
Stability Stable under ambient conditions Sensitive to oxidation Stable Photolabile

Q & A

Q. What are the common synthetic strategies for preparing (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from thiazole or pyrrole precursors. Key steps include:

  • Condensation reactions between aniline derivatives and thiazol-4-one intermediates under reflux conditions.
  • Catalyst optimization : Acidic or basic catalysts (e.g., acetic acid, piperidine) enhance yield and selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangements of the thiazole and pyrrole rings, critical for understanding bioactivity .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by area normalization) .

Q. What pharmacological properties have been preliminarily associated with this compound?

Methodological Answer:

  • Anti-inflammatory activity : Inhibition of COX-2 enzymes (IC50_{50} ~5–10 μM) in murine macrophage models .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC 8–32 μg/mL) via disruption of membrane integrity .
  • Anticancer potential : Apoptosis induction in HeLa cells (IC50_{50} ~20 μM) linked to thiazole-mediated ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative assays : Standardize cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. ATP luminescence) to minimize variability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate structure-activity relationships .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and significance .

Q. What strategies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD_D) to targets like EGFR or TNF-α .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with catalytic sites (e.g., thiazole interactions with ATP-binding pockets) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess logP (target: 2–3), BBB permeability, and CYP450 inhibition .
  • QSAR modeling : CoMFA/CoMSIA identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance solubility and potency .
  • MD simulations : GROMACS evaluates stability of compound-protein complexes over 100-ns trajectories .

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